molecular formula C7H6F2N2O B13088302 5-Amino-2,3-difluorobenzamide

5-Amino-2,3-difluorobenzamide

Cat. No.: B13088302
M. Wt: 172.13 g/mol
InChI Key: JQPJTHOTRNNNIK-UHFFFAOYSA-N
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Description

5-Amino-2,3-difluorobenzamide is a fluorinated benzamide derivative with the molecular formula C₇H₆F₂N₂O. Its structure features an amino (-NH₂) group at the 5-position, fluorine atoms at the 2- and 3-positions, and a carboxamide (-CONH₂) group at the 1-position (Figure 1). This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis, as evidenced by its commercial availability through specialized suppliers .

Adapting this method, the diamine intermediate could undergo amidation to yield the target benzamide.

Properties

Molecular Formula

C7H6F2N2O

Molecular Weight

172.13 g/mol

IUPAC Name

5-amino-2,3-difluorobenzamide

InChI

InChI=1S/C7H6F2N2O/c8-5-2-3(10)1-4(6(5)9)7(11)12/h1-2H,10H2,(H2,11,12)

InChI Key

JQPJTHOTRNNNIK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)N)F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction , which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods: Industrial production of 5-Amino-2,3-difluorobenzamide may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalyzed hydrogenation reduction and crystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-2,3-difluorobenzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and nitrating agents. Conditions typically involve the use of a Lewis acid catalyst.

    Nucleophilic Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used, with conditions involving a base to facilitate the reaction.

Major Products Formed:

    Electrophilic Aromatic Substitution: Products include halogenated or nitrated derivatives of 5-Amino-2,3-difluorobenzamide.

    Nucleophilic Substitution: Products include N-substituted derivatives, where the amino group is replaced by an alkyl or acyl group.

Scientific Research Applications

Medicinal Chemistry Applications

5-Amino-2,3-difluorobenzamide has been investigated for its potential as a therapeutic agent against various diseases. Its derivatives have shown promise in combating parasitic infections, particularly human African trypanosomiasis (HAT). For instance, research indicates that certain derivatives exhibit significant antitrypanosomal activity, with some achieving complete cures in murine models . This positions 5-amino-2,3-difluorobenzamide as a lead compound for further drug development aimed at treating neglected tropical diseases.

Biological Research

In biological research, 5-amino-2,3-difluorobenzamide serves as a useful tool for studying enzyme interactions and cellular processes. It can be utilized in Förster resonance energy transfer (FRET) experiments to monitor conformational changes in proteins or biomolecular interactions. Such studies are crucial for understanding the mechanisms of action of various biological molecules and can lead to the identification of new therapeutic targets .

Chemical Synthesis

The synthesis of 5-amino-2,3-difluorobenzamide can be achieved through various chemical pathways involving different starting materials. For example, it can be synthesized from 4,5-diaminopyrimidine and 2,3-difluorobenzoic acid under specific reaction conditions . This versatility in synthesis allows for modifications that can enhance its biological activity or alter its pharmacokinetic properties.

Case Studies and Research Findings

Several case studies have documented the efficacy and application of 5-amino-2,3-difluorobenzamide in real-world scenarios:

  • Case Study on Antitrypanosomal Activity : A study demonstrated that derivatives of 5-amino-2,3-difluorobenzamide exhibited potent activity against Trypanosoma brucei, achieving high cure rates in infected mice. This finding underscores the compound's potential as a new lead for drug development against HAT .
  • FRET Applications : In another study utilizing FRET techniques, researchers employed 5-amino-2,3-difluorobenzamide to investigate small molecule-induced conformational changes in proteins. This method provided insights into the dynamic interactions between biomolecules and their environments .

Summary of Key Applications

Application AreaDescription
Medicinal ChemistryPotential therapeutic agent against human African trypanosomiasis; derivatives show significant efficacy.
Biological ResearchUsed in FRET experiments to study protein conformational changes and biomolecular interactions.
Chemical SynthesisSynthesized from various precursors; allows for structural modifications to enhance activity.

Mechanism of Action

The mechanism of action of 5-Amino-2,3-difluorobenzamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzyme activity, depending on its structure and the nature of the target enzyme. The presence of amino and difluoro groups can influence the compound’s binding affinity and specificity towards its target .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 5-amino-2,3-difluorobenzamide with key analogs in terms of substituents, molecular properties, and applications:

Compound Name Substituents Molecular Formula Key Applications References
5-Amino-2,3-difluorobenzamide NH₂ (C5), F (C2, C3), CONH₂ (C1) C₇H₆F₂N₂O Pharmaceutical intermediate
5-Bromo-2,4-difluorobenzoic acid Br (C5), F (C2, C4), COOH (C1) C₇H₃BrF₂O₂ Agrochemical intermediate
2-Aminobenzamide NH₂ (C2), CONH₂ (C1) C₇H₈N₂O Biochemical research (e.g., enzyme inhibition)
5-Amino-2,3-dihydro-1,4-phthalazinedione (Luminol) NH₂ (C5), cyclic diketone (C1-C4) C₈H₇N₃O₂ Antioxidant assays, chemiluminescence

Key Observations :

  • Fluorine vs. Bromine’s electron-withdrawing effect is weaker than fluorine’s, which may influence acidity (pKa) and solubility .
  • Carboxamide vs. Carboxylic Acid : The -CONH₂ group in benzamides enhances hydrogen-bonding capacity compared to -COOH, making them more suitable for binding biological targets (e.g., enzymes) .
  • Cyclic vs. Aromatic Systems: Luminol’s phthalazinedione scaffold enables radical scavenging and chemiluminescence, whereas 5-amino-2,3-difluorobenzamide’s planar aromatic structure favors interactions with flat binding pockets in drug targets .

Biological Activity

5-Amino-2,3-difluorobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential applications of this compound, supported by research findings and case studies.

Chemical Structure and Properties

5-Amino-2,3-difluorobenzamide features a benzene ring with an amino group at the 5-position and two fluorine atoms at the 2 and 3 positions. This unique substitution pattern contributes to its reactivity and biological activity. The molecular formula is C7_7H6_6F2_2N2_2O, with a molecular weight of approximately 174.13 g/mol.

The biological activity of 5-amino-2,3-difluorobenzamide is primarily attributed to its ability to interact with specific enzymes and proteins:

  • Enzyme Inhibition : The compound acts as an inhibitor or modulator of enzyme activity. Its structural features allow it to bind effectively to enzyme active sites, influencing metabolic pathways.
  • Targeting FtsZ Protein : Similar compounds have shown promise as inhibitors of the bacterial cell division protein FtsZ, which is crucial for bacterial cytokinesis. Inhibition of FtsZ disrupts bacterial cell division, making it a valuable target for antimicrobial development .

Antimicrobial Properties

Research indicates that derivatives of difluorobenzamides exhibit significant antimicrobial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). For instance:

  • Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values as low as 1 µg/mL for certain derivatives against MRSA strains, demonstrating potent antibacterial effects .
  • Synergistic Effects : Some studies suggest that these compounds can enhance the efficacy of existing antibiotics, potentially reversing resistance mechanisms in bacteria .

Antiviral Activity

In addition to antimicrobial properties, 5-amino-2,3-difluorobenzamide has been investigated for its antiviral potential:

  • Hepatitis B Virus (HBV) : Benzamide derivatives have been shown to reduce cytoplasmic HBV DNA levels significantly. They promote the formation of empty capsids by interacting specifically with HBV core proteins .

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A study evaluated five difluorobenzamide derivatives against MRSA and found that compounds exhibited MIC values ranging from 1–8 µg/mL. The most potent compound reduced MIC dramatically from 512 µg/mL to 0.5 µg/mL against clinical strains .
    CompoundMIC (µg/mL)Activity Against
    Compound 14MRSA
    Compound 41MRSA
    Compound 54MRSA
  • Antiviral Activity :
    • Research on benzamide derivatives indicated their ability to inhibit HBV nucleocapsid assembly through specific binding interactions. This mechanism was elucidated through genetic studies and biochemical assays .

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